molecular formula C10H8F3NO4 B7837536 Ethyl 5-nitro-2-(trifluoromethyl)benzoate

Ethyl 5-nitro-2-(trifluoromethyl)benzoate

Cat. No.: B7837536
M. Wt: 263.17 g/mol
InChI Key: UGMVRTZLPSXUBC-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid, featuring a nitro group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-nitro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-nitro-2-(trifluoromethyl)benzoic acid+ethanolH2SO4Ethyl 5-nitro-2-(trifluoromethyl)benzoate+water\text{5-nitro-2-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-nitro-2-(trifluoromethyl)benzoic acid+ethanolH2​SO4​​Ethyl 5-nitro-2-(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Nucleophilic Substitution: Amines or thiols, typically in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Major Products

    Reduction: Ethyl 5-amino-2-(trifluoromethyl)benzoate.

    Hydrolysis: 5-nitro-2-(trifluoromethyl)benzoic acid.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-nitro-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2-(trifluoromethyl)benzoate depends on its specific application. For instance, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 2-(trifluoromethyl)benzoate:

    5-nitro-2-(trifluoromethyl)benzoic acid: The carboxylic acid form, which can be converted to the ester.

Uniqueness

Ethyl 5-nitro-2-(trifluoromethyl)benzoate is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-nitro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-5-6(14(16)17)3-4-8(7)10(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMVRTZLPSXUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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